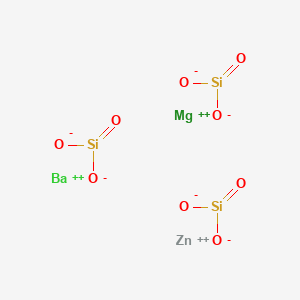
Silicic acid, barium magnesium zinc salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicic acid, barium magnesium zinc salt is a complex inorganic compound that combines silicic acid with barium, magnesium, and zinc ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, barium magnesium zinc salt typically involves the reaction of silicic acid with barium, magnesium, and zinc salts. One common method is the precipitation method, where aqueous solutions of barium, magnesium, and zinc salts are mixed with a solution of silicic acid. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale precipitation processes. The raw materials, including barium chloride, magnesium sulfate, and zinc nitrate, are dissolved in water and reacted with silicic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions
Silicic acid, barium magnesium zinc salt can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of the metal ions may change.
Substitution: The metal ions in the compound can be substituted by other metal ions under specific conditions.
Condensation: Silicic acid can undergo condensation reactions, leading to the formation of polymeric structures
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation reactions may lead to the formation of polymeric silicic acid structures, while substitution reactions may result in the formation of new metal silicates .
科学的研究の応用
Silicic acid, barium magnesium zinc salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of silicon metabolism and biomineralization.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use in drug delivery systems and as a component of medical implants.
Industry: The compound is used in the production of ceramics, glass, and other materials with specialized properties .
作用機序
The mechanism of action of silicic acid, barium magnesium zinc salt involves its interaction with various molecular targets and pathways. In biological systems, silicic acid can influence the formation of collagen and other structural proteins, contributing to the health of connective tissues. The metal ions in the compound may also play a role in enzymatic reactions and cellular signaling pathways .
類似化合物との比較
Similar Compounds
Magnesium Silicate: A compound of magnesium oxide and silicon, used in various industrial and pharmaceutical applications.
Orthosilicic Acid: A form of silicic acid that is bioavailable and used in dietary supplements.
Metasilicic Acid: Another form of silicic acid with different structural properties.
Uniqueness
Silicic acid, barium magnesium zinc salt is unique due to its combination of multiple metal ions, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable material for research and industrial use .
特性
CAS番号 |
72162-08-4 |
|---|---|
分子式 |
BaMgO9Si3Zn |
分子量 |
455.3 g/mol |
IUPAC名 |
magnesium;zinc;barium(2+);dioxido(oxo)silane |
InChI |
InChI=1S/Ba.Mg.3O3Si.Zn/c;;3*1-4(2)3;/q2*+2;3*-2;+2 |
InChIキー |
IIKSOEHFUUOYER-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zn+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















